molecular formula C11H14ClN B1466669 3-(2-Chlorophenyl)-3-methylpyrrolidine CAS No. 1250844-37-1

3-(2-Chlorophenyl)-3-methylpyrrolidine

Cat. No. B1466669
CAS RN: 1250844-37-1
M. Wt: 195.69 g/mol
InChI Key: VJSSXRCYQGHYOF-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its classification, such as whether it’s an organic or inorganic compound, its functional groups, and its role or use .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the 3D shape of the molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that the compound undergoes. This includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Comprehensive Analysis of 3-(2-Chlorophenyl)-3-methylpyrrolidine Applications

Anticonvulsant Activity

3-(2-Chlorophenyl)-3-methylpyrrolidine: derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds have shown promising results in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures. The most active substance in this series demonstrated more beneficial ED50 and protective index values than the reference drug, valproic acid, indicating a strong potential for development into anticonvulsant medications .

Antinociceptive Properties

In addition to their anticonvulsant activity, these derivatives have also been tested for their antinociceptive (pain-relieving) properties. The evaluation was conducted using the formalin model of tonic pain, which is a reliable measure for assessing analgesic agents. The compounds showed significant activity, suggesting their use in neuropathic pain management .

Interaction with Neuronal Channels

The molecular mechanism of action for the most active compound in the series is believed to involve interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. This interaction is crucial for the modulation of neuronal excitability and could be a target for therapeutic intervention in various neurological disorders .

Affinity for GABA A and TRPV1 Receptors

The compounds’ affinity for GABA A and TRPV1 receptors has been determined, which are important targets for drugs used in the treatment of epilepsy and pain. The ability to modulate these receptors could lead to the development of new therapeutic agents for these conditions .

Neuroprotective Potential

The neurotoxic and hepatotoxic properties of these compounds were also investigated, and they showed no significant cytotoxic effect. This suggests a potential for neuroprotective applications, where the compounds could be used to safeguard neurons against various types of damage .

Analgesic Agent Development

Given their antinociceptive activity, these compounds could be further developed as analgesic agents. Their efficacy in pain management, particularly in conditions like neuropathic pain, could make them valuable additions to the range of pain-relieving drugs currently available .

Research Tool in Neuropharmacology

The distinct pharmacological profile of these compounds makes them useful as research tools in neuropharmacology. They can be used to study the pathophysiology of seizures and pain, as well as to explore the underlying mechanisms of action for anticonvulsant and analgesic drugs .

Potential Antimicrobial Activity

While not directly related to 3-(2-Chlorophenyl)-3-methylpyrrolidine , related chalcone derivatives have exhibited significant antimicrobial activity. This suggests that with further modification, the pyrrolidine derivatives could also be explored for their antimicrobial properties, potentially leading to new classes of antibiotics .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include its use in the development of new drugs, materials, or technologies .

properties

IUPAC Name

3-(2-chlorophenyl)-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(6-7-13-8-11)9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSSXRCYQGHYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-3-methylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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